Specific Optical Rotation as a Definitive Enantiomeric Identifier
The specific optical rotation provides a quantifiable, unambiguous distinction between the (S)-(+)- and (R)-(-)-enantiomers. For (S)-(+)-2-methoxypropanol (CAS 116422-39-0), the specific rotation is measured to be in the range of +38° to +44° . In direct contrast, a closely related (R)-enantiomer, (R)-(-)-1-Methoxy-2-propanol (CAS 4984-22-9), exhibits a specific rotation of -20° to -24° [1]. This opposite and significantly different magnitude of rotation confirms their distinct stereochemistry and ensures that each can be used to create diastereomeric environments in synthesis.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +38° to +44° |
| Comparator Or Baseline | (R)-(-)-1-Methoxy-2-propanol (CAS 4984-22-9): -20° to -24° |
| Quantified Difference | Opposite sign and a magnitude difference of approximately 18-20° |
| Conditions | 20°C, 589 nm (Na D-line), solvent: CHCl3, concentration: c=1.66 for (S)-enantiomer and c=10 for (R)-enantiomer |
Why This Matters
This quantifiable optical property serves as a rapid, primary quality control metric to verify the identity and confirm the stereochemical integrity of the procured material upon receipt.
- [1] TCI EUROPE N.V. (R)-(-)-1-Methoxy-2-propanol. Product Specification. View Source
